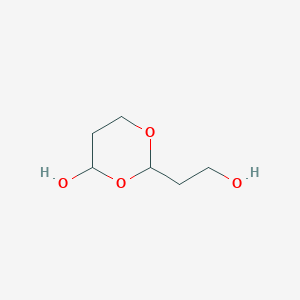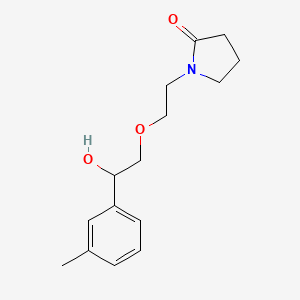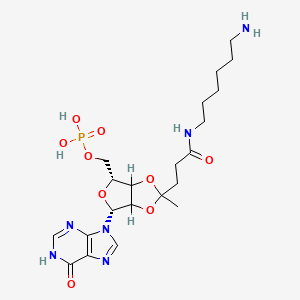
Ahxlvimp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ahxlvimp involves multiple steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:
Formation of the Levulinic Acid Amide: This step involves the reaction of levulinic acid with hexylamine to form the levulinic acid amide.
Acetal Formation: The next step is the formation of the acetal group by reacting the levulinic acid amide with inosine.
Phosphorylation: The final step involves the phosphorylation of the acetal group to form the monophosphate derivative.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Ahxlvimp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ahxlvimp has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development and therapeutic interventions. Its ability to interact with specific molecular targets makes it a candidate for the development of new treatments.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Ahxlvimp involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Ahxlvimp can be compared with other similar compounds, such as:
Inosine Monophosphate (IMP): this compound is structurally related to inosine monophosphate, but with additional functional groups that confer unique properties.
Levulinic Acid Derivatives: Compounds derived from levulinic acid share some structural similarities with this compound, but differ in their specific functional groups and reactivity.
Hexylamine Derivatives: this compound contains a hexylamine moiety, making it comparable to other hexylamine derivatives in terms of chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in research and industry.
Properties
CAS No. |
75204-35-2 |
|---|---|
Molecular Formula |
C21H33N6O9P |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(4R,6R)-2-[3-(6-aminohexylamino)-3-oxopropyl]-2-methyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H33N6O9P/c1-21(7-6-14(28)23-9-5-3-2-4-8-22)35-16-13(10-33-37(30,31)32)34-20(17(16)36-21)27-12-26-15-18(27)24-11-25-19(15)29/h11-13,16-17,20H,2-10,22H2,1H3,(H,23,28)(H,24,25,29)(H2,30,31,32)/t13-,16?,17?,20-,21?/m1/s1 |
InChI Key |
CVBURHMMTROINS-HOHKOTIPSA-N |
Isomeric SMILES |
CC1(OC2[C@H](O[C@H](C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



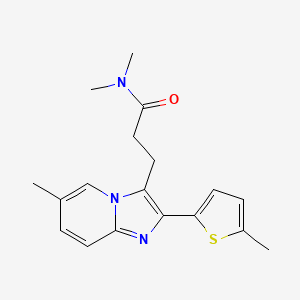
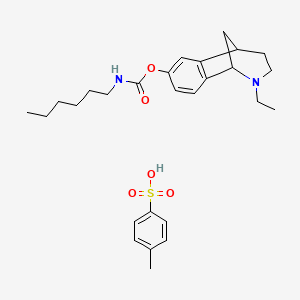


![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)



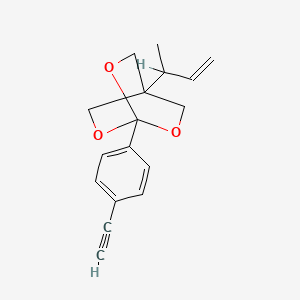

![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
